The Molecular Architecture of Isohexenyl-glutaconyl-CoA: A Technical Guide
The Molecular Architecture of Isohexenyl-glutaconyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohexenyl-glutaconyl-CoA is a critical intermediate in the microbial degradation pathway of geraniol (B1671447), a monoterpenoid alcohol. Understanding its structure and biochemical transformations is pivotal for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure of Isohexenyl-glutaconyl-CoA, its role in metabolic pathways, and methodologies for its study. While specific experimental data for this molecule is sparse in publicly available literature, this guide consolidates known information and presents data from analogous compounds to provide a robust framework for researchers.
Chemical Structure and Physicochemical Properties
Isohexenyl-glutaconyl-CoA, also known as 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is a complex molecule comprising a Coenzyme A (CoA) moiety linked via a thioester bond to an isohexenyl-glutaconyl group. The CoA portion consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.
The systematic name for the acyl portion is 3-(4-methylpent-3-enyl)glutaconic acid. The full chemical name is S-(2-((3-((R)-4-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)hydroxyphosphoryl)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl ester.
Table 1: Physicochemical Properties of Isohexenyl-glutaconyl-CoA
| Property | Value | Source |
| Molecular Formula | C32H50N7O19P3S | --INVALID-LINK-- |
| Molecular Weight | 961.76 g/mol | --INVALID-LINK-- |
| InChI Key | BVEJAKPMABGOEE-XMLXCZKLSA-I | --INVALID-LINK--[1] |
| SMILES | CC(C)=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)([O-])[O-])/CC(=O)[O-] | --INVALID-LINK--[1] |
| Synonyms | 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA, Isohexenylglutaconyl-CoA | --INVALID-LINK--[1] |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, MS) for Isohexenyl-glutaconyl-CoA is not currently published. However, based on the known structure and data from analogous acyl-CoA compounds, the expected spectral characteristics can be inferred.
Table 2: Predicted Spectroscopic Data for Isohexenyl-glutaconyl-CoA
| Technique | Expected Features | Reference (Analogous Compounds) |
| ¹H NMR | Signals corresponding to the adenine, ribose, pantothenate, and cysteamine (B1669678) moieties of CoA. Characteristic signals for the isohexenyl group (vinyl and methyl protons) and the glutaconyl backbone. | --INVALID-LINK--[2][3] |
| ¹³C NMR | Resonances for the carbonyl carbons of the thioester and carboxylate groups. Olefinic carbons from the isohexenyl and glutaconyl moieties. Signals from the CoA backbone. | --INVALID-LINK--[4] |
| Mass Spectrometry (LC-MS/MS) | A precursor ion corresponding to the molecular weight of the molecule. Characteristic fragmentation patterns including the loss of the adenosine diphosphate (B83284) moiety and cleavage at the thioester bond. | --INVALID-LINK--[5][6] |
Metabolic Pathway: Geraniol Degradation
Isohexenyl-glutaconyl-CoA is a key intermediate in the anaerobic degradation of geraniol by certain bacteria, such as Pseudomonas aeruginosa.[7] The pathway involves the initial oxidation of geraniol to geranic acid, which is then activated to geranoyl-CoA. A carboxylation step then leads to the formation of Isohexenyl-glutaconyl-CoA.
Experimental Protocols
While a specific, detailed protocol for the synthesis and analysis of Isohexenyl-glutaconyl-CoA is not available, the following represents a plausible workflow based on established methods for other acyl-CoA esters.[8][9]
Enzymatic Synthesis of Isohexenyl-glutaconyl-CoA
This protocol is adapted from methods for other CoA carboxylases.[10]
Objective: To synthesize Isohexenyl-glutaconyl-CoA from geranoyl-CoA.
Materials:
-
Geranoyl-CoA
-
Purified Geranoyl-CoA Carboxylase (EC 6.4.1.5)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
KHCO₃ (Potassium bicarbonate)
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Tris-HCl buffer (pH 8.0)
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Dithiothreitol (DTT)
-
Reaction tubes
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Incubator/water bath at 30°C
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
20 mM KHCO₃
-
5 mM ATP
-
1 mM DTT
-
0.5 mM Geranoyl-CoA
-
-
Initiate the reaction by adding purified Geranoyl-CoA Carboxylase to a final concentration of 0.1-1 µM.
-
Incubate the reaction mixture at 30°C for 1-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.
-
Purify the product using reverse-phase HPLC.
Analysis by LC-MS/MS
Objective: To detect and quantify Isohexenyl-glutaconyl-CoA in a biological sample.
Materials:
-
Sample containing Isohexenyl-glutaconyl-CoA (e.g., bacterial cell lysate)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Quench metabolism by rapidly mixing the cell culture with cold methanol (-20°C).
-
Lyse the cells (e.g., by sonication or bead beating) in an extraction buffer (e.g., ACN:MeOH:H₂O with 0.1% FA).
-
Add an internal standard.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 ACN:water).
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Set the mass spectrometer to monitor for the specific precursor ion of Isohexenyl-glutaconyl-CoA (m/z 962.2 in positive mode, [M+H]⁺) and its characteristic fragment ions.
-
Conclusion
Isohexenyl-glutaconyl-CoA is a fascinating and important molecule in microbial metabolism. While a complete experimental characterization of its structure and properties is yet to be published, this guide provides a solid foundation for researchers by consolidating the available information and presenting logical experimental approaches based on related compounds. Further research, particularly in the areas of spectroscopic analysis and detailed enzymatic characterization, will undoubtedly shed more light on the precise role of this molecule in biology and its potential applications in biotechnology.
References
- 1. ModelSEED [modelseed.org]
- 2. Glucose metabolism in the developing cerebral cortex as detected by 1H(13C) nuclear magnetic resonance spectroscopy ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific analysis of enoyl-coenzyme A hydratases/isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR isotopomer analysis reveals a connection between pyruvate cycling and glucose-stimulated insulin secretion (GSIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
